

# (+/-)-Taxifolin basic physicochemical properties

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## Compound of Interest

Compound Name: (+/-)-Taxifolin

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An In-Depth Technical Guide to the Physicochemical Properties of **(+/-)-Taxifolin** for Drug Development Applications

## Introduction

Taxifolin, also known as dihydroquercetin, is a prominent member of the flavanonol subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in many plants.<sup>[1][2]</sup> It is abundant in natural sources such as the Siberian larch, milk thistle, and certain varieties of onions and vinegars.<sup>[1]</sup> As a potent antioxidant and anti-inflammatory agent, taxifolin has garnered significant interest from the pharmaceutical and nutraceutical sectors for its potential therapeutic applications in managing a range of chronic and degenerative disorders.<sup>[1][2][3]</sup>

However, the transition from a promising bioactive compound to a viable therapeutic product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Issues such as poor aqueous solubility and chemical instability can severely limit its bioavailability and shelf-life, thereby hindering clinical efficacy.<sup>[3][4]</sup> This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical characteristics of **(+/-)-Taxifolin**. By synthesizing technical data with field-proven insights, this document aims to elucidate the causal relationships between taxifolin's molecular structure and its physical behavior, offering a foundational understanding for overcoming its inherent formulation challenges.

## Chemical Identity and Molecular Structure

**(+/-)-Taxifolin** is a racemic mixture of the stereoisomers of 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one.<sup>[1]</sup> Its structure is characterized by the classic

C6-C3-C6 flavonoid skeleton, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic C-ring.[2][5] The presence of five hydroxyl groups and a catechol moiety on the B-ring are critical determinants of its chemical reactivity and biological activity.[3]

A key structural feature of taxifolin is the presence of two stereocenters at the C2 and C3 positions of the C-ring, which gives rise to four possible stereoisomers.[1][5] The naturally predominant form, (+)-taxifolin, possesses a (2R,3R) configuration.[1][5] Understanding this stereochemistry is vital, as different isomers can exhibit varied biological activities and metabolic fates.

Identifier	Value	Reference
Systematic IUPAC Name	(2R,3R)-rel-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one	[6]
Common Names	(+/-)-Taxifolin, (±)-Dihydroquercetin	[7][8]
CAS Number	480-18-2 (for the racemate)	[1][8]
Chemical Formula	C <sub>15</sub> H <sub>12</sub> O <sub>7</sub>	[1]
Molecular Weight	304.25 g/mol	[1][7]

## Core Physicochemical Properties

The therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties. For taxifolin, these characteristics present a double-edged sword: the polyphenolic structure responsible for its antioxidant effects also introduces significant challenges in solubility and stability.

Property	Value	Significance in Drug Development	Reference
Melting Point	230-237 °C (with decomposition)	High melting point suggests a stable crystalline lattice, which often correlates with low aqueous solubility.	[1][5][9]
logP (octanol/water)	0.95 - 1.5 (Experimental/Computed)	Indicates a relatively hydrophilic nature, which can limit passive diffusion across lipid-rich biological membranes.	[7][10][11]
pKa (Strongest Acidic)	~7.74 (Predicted)	The phenolic hydroxyl groups can ionize. At physiological pH (~7.4), a mix of neutral and anionic species exists, affecting solubility and membrane transport.	[12][13]
Polar Surface Area (PSA)	127.45 Å <sup>2</sup>	A high PSA suggests strong intermolecular hydrogen bonding, contributing to low volatility and poor membrane permeability.	[12][13]
H-Bond Donors	5	The numerous hydroxyl groups can donate hydrogen bonds, enhancing interaction with polar solvents but	[12][13]

potentially hindering  
membrane crossing.

H-Bond Acceptors

7

The hydroxyl and ketone oxygens act as hydrogen bond acceptors, contributing to its solubility in polar organic solvents. [\[12\]](#)[\[13\]](#)

## Solubility Profile

The solubility of an API is a critical factor influencing its dissolution rate and subsequent absorption. Taxifolin is classified as a poorly water-soluble compound, a primary obstacle to achieving adequate bioavailability.[\[12\]](#)[\[14\]](#)

Solvent	Solubility	Reference
Water (room temp.)	0.87 - 0.96 mg/mL	<a href="#">[14]</a>
DMSO	~30 mg/mL	<a href="#">[6]</a>
Dimethylformamide (DMF)	~30 mg/mL	<a href="#">[6]</a>
Ethanol	3 - 20 mg/mL	<a href="#">[6]</a>
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	<a href="#">[6]</a>

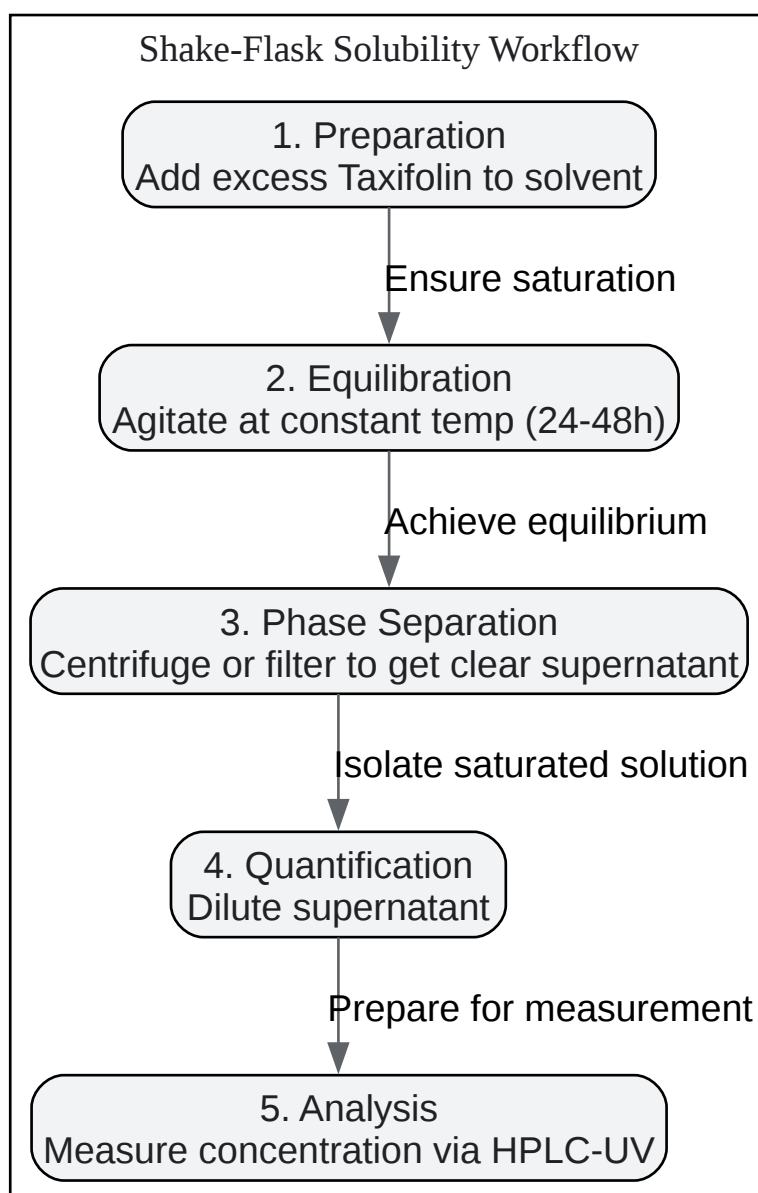
The poor aqueous solubility stems from its rigid, planar crystal structure and extensive intermolecular hydrogen bonding, which must be overcome by solvent interactions. While its multiple hydroxyl groups provide sites for hydration, the large hydrophobic carbon backbone dominates.[\[15\]](#) Solubility is significantly higher in polar organic solvents like DMSO and ethanol, which can disrupt the crystal lattice and form favorable hydrogen bonds.[\[6\]](#) Notably, solubility in water increases at higher temperatures, a property leveraged in certain formulation processes like spray drying.[\[14\]](#)

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound, providing a reliable measure of its intrinsic solubility. The protocol is designed to ensure that a saturated solution is achieved and accurately measured.

### Methodology:

- **Preparation:** Add an excess amount of **(+/-)-Taxifolin** to a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
- **Equilibration:** Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at sequential time points until the concentration plateaus.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid temperature changes that could alter solubility.
- **Quantification:** Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
- **Analysis:** Determine the concentration of taxifolin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.<sup>[16]</sup>
- **Calculation:** Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.



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Shake-Flask Solubility Determination Workflow.

## Stability Profile

The chemical stability of taxifolin is a major concern for its development into a reliable pharmaceutical product. Its polyphenolic structure, particularly the catechol B-ring, is highly susceptible to degradation.

- **pH-Dependent Degradation:** Taxifolin is extremely unstable under alkaline conditions.[4][17] The deprotonation of its phenolic hydroxyls in basic media makes the molecule highly susceptible to oxidation and rearrangement, leading to the formation of dimers and other degradation products.[3][4] This instability poses a significant challenge for oral formulations, as the compound must survive the neutral to slightly alkaline environment of the small intestine.
- **Thermal and Environmental Stability:** While relatively stable in its solid, crystalline form at room temperature, its degradation is accelerated by heat, especially in the presence of humidity.[4][17] This necessitates controlled storage conditions (cool and dry) to maintain potency.
- **Photostability:** In contrast to its lability towards pH and heat, taxifolin is considered relatively stable against degradation by light.[4][17]

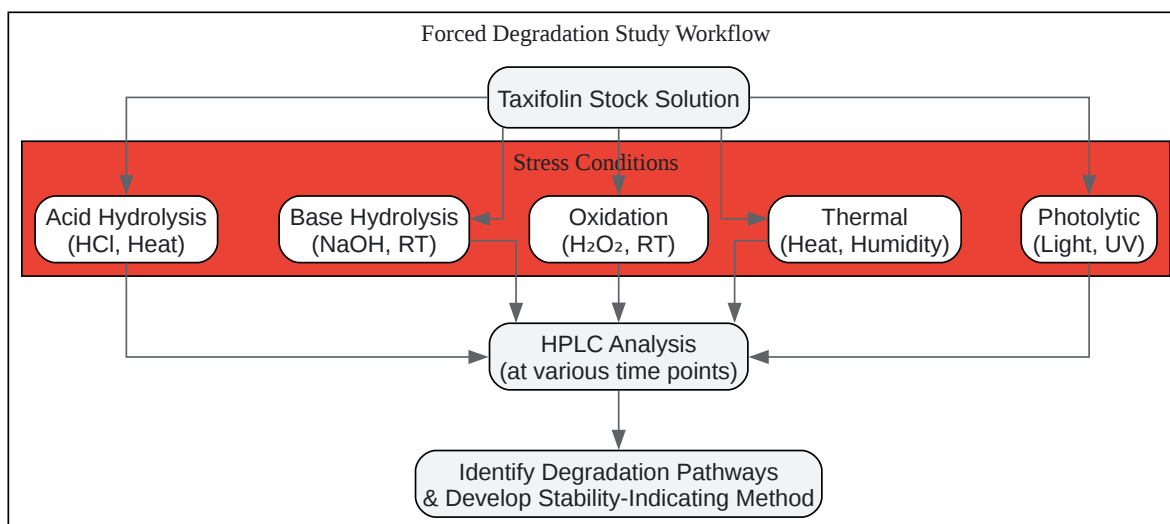
## Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.

### Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **(+/-)-Taxifolin** in a suitable solvent (e.g., methanol or a hydroalcoholic mixture).
- **Stress Conditions:** Aliquot the stock solution and subject it to a series of stress conditions in parallel:
  - **Acid Hydrolysis:** Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
  - **Base Hydrolysis:** Add 0.1 M NaOH at room temperature (due to high lability).[17]
  - **Oxidation:** Add 3-6% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and keep at room temperature.
  - **Thermal Stress (Dry Heat):** Store the solid powder in an oven at a high temperature (e.g., 80-100 °C).

- Thermal Stress (Humid Heat): Store the solid powder in a humidity chamber (e.g., 80 °C, 75% RH).
- Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
- Analysis: Analyze all samples using a stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products can be observed and separated from the parent peak.
- Peak Purity: Assess the purity of the main taxifolin peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products are present.



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## Workflow for a Forced Degradation Study.

## Implications for Drug Development and Formulation

The physicochemical profile of **(+/-)-taxifolin** clearly indicates that its primary hurdles for successful drug development are its poor aqueous solubility and significant chemical instability, particularly in alkaline environments. These properties directly translate to low oral bioavailability, as the compound may not fully dissolve in the gastrointestinal fluids and can degrade before it has a chance to be absorbed.[\[3\]](#)

Addressing these challenges is the central task for formulation scientists. Several advanced strategies have been explored:

- **Crystal Engineering:** Modifying the solid-state form of taxifolin can yield significant benefits. For instance, spray drying a solution of taxifolin can produce an amorphous, spheroidal form. [\[14\]](#)[\[18\]](#) This amorphous material lacks a rigid crystal lattice, which dramatically increases its dissolution rate and aqueous solubility (up to 2.2-fold).[\[14\]](#)
- **Inclusion Complexes:** Encapsulating taxifolin within the hydrophobic cavity of cyclodextrins (like  $\gamma$ -cyclodextrin) can create inclusion complexes.[\[19\]](#) This shields the molecule from the aqueous environment, preventing precipitation and protecting it from hydrolytic degradation, leading to marked improvements in both solubility (up to 19-fold) and bioavailability (up to 3.7-fold).[\[16\]](#)[\[19\]](#)
- **Chemical Modification:** The development of prodrugs, such as taxifolin tetra-octanoate (an ester derivative), aims to improve lipophilicity for better membrane permeation and enhance chemical stability by protecting the reactive hydroxyl groups.[\[20\]](#)

## Conclusion

**(+/-)-Taxifolin** is a flavonoid with compelling therapeutic promise, yet its translation into a successful clinical product is fundamentally constrained by its physicochemical properties. Its poor aqueous solubility and pronounced instability in alkaline conditions are significant barriers to achieving reliable oral bioavailability. A thorough understanding of these characteristics—from its solubility profile and pKa to its degradation pathways—is not merely an academic exercise but a prerequisite for rational drug development. The insights gained from this analysis underscore the critical need for enabling formulation technologies, such as

amorphization, cyclodextrin complexation, and prodrug strategies, to unlock the full therapeutic potential of this valuable natural compound.

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- To cite this document: BenchChem. [(+/-)-Taxifolin basic physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2748275#taxifolin-basic-physicochemical-properties]

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